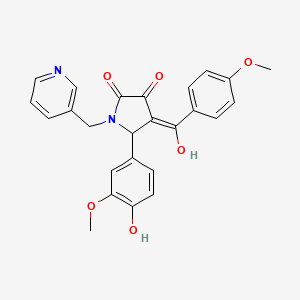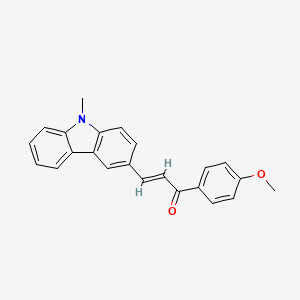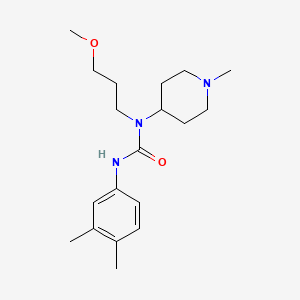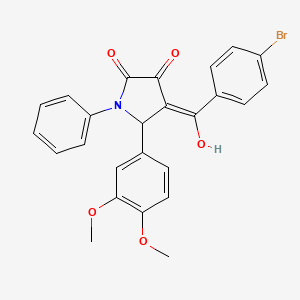![molecular formula C20H12N2 B5295178 dibenzo[a,i]phenazine](/img/structure/B5295178.png)
dibenzo[a,i]phenazine
描述
Dibenzo[a,i]phenazine is a polycyclic aromatic hydrocarbon that has attracted significant attention in scientific research due to its unique properties. It is a heterocyclic compound that consists of three benzene rings fused together with two nitrogen atoms in the central ring. This compound has been found to exhibit potent biological activity, making it a promising candidate for various applications in the field of medicine and biotechnology.
作用机制
The mechanism of action of dibenzo[a,i]phenazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. Additionally, it has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of various microorganisms, including bacteria and viruses. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant effects, which may help to protect against various diseases and conditions.
实验室实验的优点和局限性
Dibenzo[a,i]phenazine has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a range of conditions, making it suitable for various experiments. However, there are also some limitations to the use of this compound in lab experiments. It is highly toxic and requires careful handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of dibenzo[a,i]phenazine. One area of research is the development of new synthesis methods for this compound. Another area of research is the investigation of its mechanism of action, which may lead to the development of new drugs and therapies. Additionally, there is a need for further studies to explore the potential applications of this compound in various fields, including medicine, biotechnology, and materials science.
科学研究应用
Dibenzo[a,i]phenazine has been found to exhibit potent biological activity, making it a promising candidate for various applications in the field of medicine and biotechnology. It has been shown to have anticancer, antimicrobial, and antiviral properties. It has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.
属性
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-2-7-15-12-19-18(11-14(15)6-1)21-17-10-9-13-5-3-4-8-16(13)20(17)22-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHXFVIVDITKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4N=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is dibenzo[a,i]phenazine synthesized?
A: this compound can be synthesized through a thermal condensation reaction. This involves reacting 1,2-naphthalenedione with a specific diaminobenzene derivative. For instance, reacting 1,2-naphthalenedione with 2,3-diamino-1,4-bistriisopropylsilylethynylbenzene yields this compound derivatives with triisopropylsilylethynyl groups attached []. This one-step reaction proceeds with good to excellent yields.
Q2: What is known about the structural characteristics of this compound?
A: this compound derivatives have been characterized using various techniques. Single-crystal X-ray crystallography reveals that these molecules adopt a bent structure []. Furthermore, they tend to pack in the solid state following either a herringbone or a brick wall motif. Interestingly, 8,13-bis(triisopropylsilylethynyl)this compound exhibits polymorphism, existing in both packing arrangements []. UV/Vis spectroscopy and cyclic voltammetry provide further insights into the electronic and electrochemical properties of these compounds [].
Q3: What are the potential applications of this compound derivatives?
A: The unique properties of this compound derivatives make them attractive for various applications. For example, their electrochemical behavior suggests potential use in organic electronics. Specifically, they could serve as components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) []. Additionally, their ability to form well-defined structures in the solid state could be advantageous in developing new materials for organic electronics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B5295117.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)

![2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoic acid](/img/structure/B5295144.png)


![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)

![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)